Triamcinolone acétonide 21-acétate

Vue d'ensemble

Description

Triamcinolone Acetonide Description

Triamcinolone acetonide is a synthetic glucocorticoid used in various formulations for local administration as an anti-inflammatory agent. It has been effectively used in ocular therapeutics for over 50 years, particularly for periocular and intraocular treatment of retinal vasculature disease and uveitis . It is also used in the treatment of allergic rhinitis, where it has been shown to reduce symptoms effectively without significant systemic absorption or suppression of hypothalamic-pituitary-adrenal (HPA) axis function at therapeutic dosages . Additionally, triamcinolone acetonide has been formulated for intra-articular therapy in experimental arthritis and has been found to have potent local anti-inflammatory effects without detectable systemic side effects .

Synthesis Analysis

Triamcinolone acetonide 21-acetate has been synthesized through various methods. For instance, triamcinolone acetonide 21-oic acid methyl ester was synthesized by oxidation to the 21-dehydro compound, further oxidation to the acid, esterification, and purification by TLC and HPLC . Another synthesis approach involved labeling the acetonide with carbon-11 for use in PET studies, where labeled acetone was used as a synthetic intermediate .

Molecular Structure Analysis

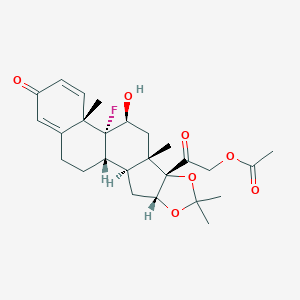

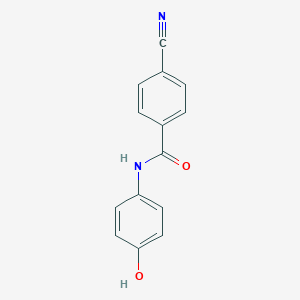

The molecular structure of triamcinolone acetonide includes a 9 alpha-fluoro-11 beta, 16 alpha, 17 alpha, 21-tetrahydroxypregna-1,4-diene-3,20-dione 16,17-acetonide moiety . This structure is responsible for its high affinity for glucocorticoid receptors and its potent anti-inflammatory activity .

Chemical Reactions Analysis

Triamcinolone acetonide interacts with glucocorticoid receptors, converting the unactivated 10 S receptor to the activated 4-5 S form, which is then degraded at an increased rate by the cell . It also stimulates endogenous adenosine signaling, which contributes to its edema-resolving effects in the retina .

Physical and Chemical Properties Analysis

The physical and chemical properties of triamcinolone acetonide contribute to its therapeutic efficacy and safety profile. It is not significantly absorbed into the systemic circulation when administered nasally , and its liposomal formulation allows for prolonged retention in the articular cavity . The compound's affinity for glucocorticoid receptors and rapid hydrolysis in serum to inactive forms minimizes systemic side effects . Additionally, triamcinolone acetonide-loaded solid lipid nanoparticles have been developed for improved topical ocular delivery, demonstrating sustained drug delivery into anterior and posterior segment ocular tissues .

Relevant Case Studies

Case studies have demonstrated the effectiveness of triamcinolone acetonide in various therapeutic contexts. For example, its use in ocular therapeutics has been well-documented, with a comprehensive review discussing its pharmacokinetics and uses in numerous diseases . In the treatment of allergic rhinitis, clinical trials have shown that triamcinolone acetonide is more effective than placebo and comparable to other corticosteroids and oral antihistamines . Intra-articular therapy with a liposomal formulation of triamcinolone acetonide has shown increased efficiency in suppressing experimentally-induced arthritis compared to free triamcinolone acetonide . Furthermore, the development of triamcinolone acetonide 21-oic acid methyl ester has shown promise as a potent local anti-inflammatory steroid without systemic effects .

Applications De Recherche Scientifique

Traitement des maladies rétiniennes

Triamcinolone acétonide: (TA) est largement utilisé dans le traitement de diverses maladies rétiniennes. Son application a évolué des injections intravitréennes hors AMM vers des systèmes de délivrance de nanomédicaments avancés. L'utilisation de systèmes de délivrance de TA à base de nanoparticules, tels que les liposomes topiques, a montré un potentiel prometteur dans le traitement des maladies du segment postérieur telles que la dégénérescence maculaire liée à l'âge, l'œdème maculaire diabétique, les occlusions veineuses rétiniennes, l'uvéite et l'œdème maculaire kystique .

Délivrance de médicaments ophtalmiques

L'anatomie complexe de l'œil rend la délivrance de médicaments au segment postérieur difficile. La TA a été utilisée dans des plateformes de délivrance innovantes, y compris des implants médicamenteux de corticostéroïdes intravitréens. Ces méthodes visent à fournir des doses thérapeutiques directement à la zone touchée, améliorant ainsi l'efficacité du traitement .

Impact sur les cellules souches mésenchymateuses

La recherche a indiqué que la TA peut affecter la viabilité et la fonctionnalité des cellules souches mésenchymateuses (CSM) de moelle osseuse humaine primaires. Il a été démontré que le traitement par la TA induit l'apoptose et favorise l'adipogenèse tout en altérant la chondrogenèse dans les CSM. Cela suggère que l'influence de la TA sur les CSM pourrait avoir des implications pour la récupération et l'homéostasie des articulations, en particulier compte tenu de ses propriétés immunomodulatrices .

Douleur articulaire et cicatrisation des fractures

La TA est généralement administrée de manière intra- et périarticulaire pour soulager les symptômes de la douleur articulaire et des fractures. Les études se sont concentrées sur l'optimisation du traitement afin de tenir compte des effets à long terme de la TA sur le processus de cicatrisation. L'impact de la TA sur le maintien et la différenciation des CSM est un facteur crucial dans la thérapie de précision pour la récupération des articulations .

Libération contrôlée de médicaments

La TA a été intégrée dans des dispositifs implantables à base de polyuréthane conçus pour une libération contrôlée de médicaments. Ces dispositifs sont actuellement en phase 1 d'essais cliniques humains chez des patients atteints d'œdème maculaire diabétique. Les systèmes à libération contrôlée visent à fournir une dose stable de médicament sur une période prolongée, ce qui pourrait améliorer les résultats des patients .

Développement de méthodes analytiques

Le développement de méthodes analytiques pour la TA utilisant la chromatographie liquide haute performance (CLHP) a été un domaine de recherche important. La validation de ces méthodes est cruciale pour garantir la mesure précise de la TA dans diverses formulations, ce qui est essentiel pour la recherche et les applications cliniques .

Mécanisme D'action

Target of Action

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .

Mode of Action

Triamcinolone acetonide 21-acetate binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .

Pharmacokinetics

Triamcinolone acetonide 21-acetate exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .

Result of Action

The anti-inflammatory and immunosuppressive effects of triamcinolone acetonide 21-acetate result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .

Action Environment

The action of triamcinolone acetonide 21-acetate can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959526 | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3870-07-3 | |

| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)